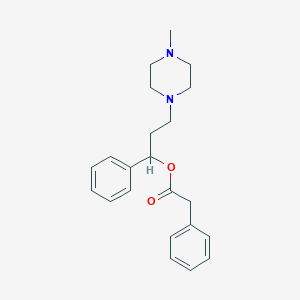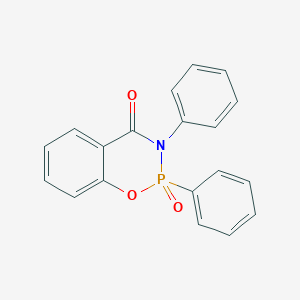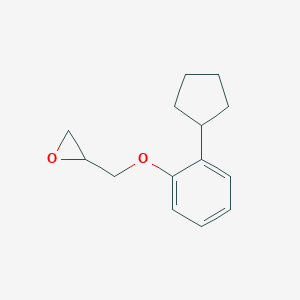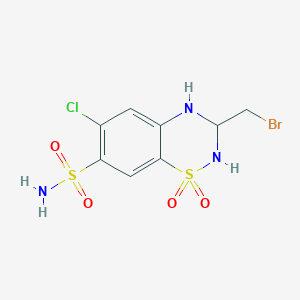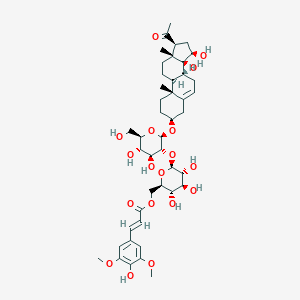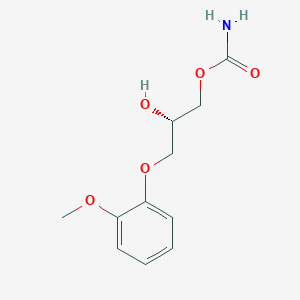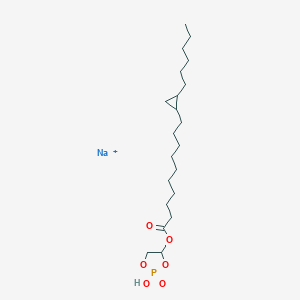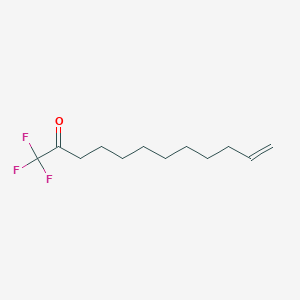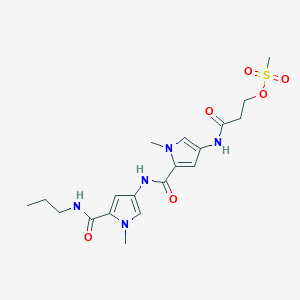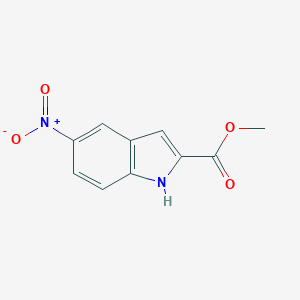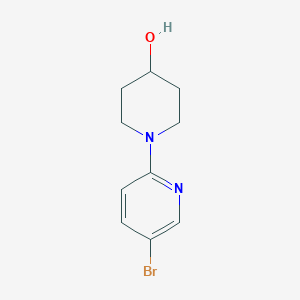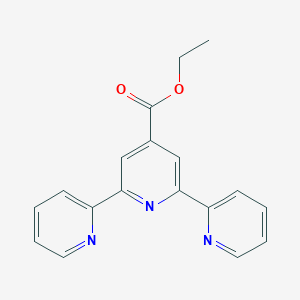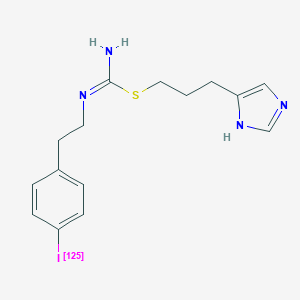
Iodophenpropit dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor. It is known for its high affinity and specificity in binding to the histamine H3 receptor, making it a valuable tool in scientific research, particularly in the study of histamine-related pathways and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodophenpropit dihydrobromide involves the reaction of 4-iodophenylethylamine with 3-(4(5)-imidazolyl)propyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Iodophenpropit dihydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Iodophenpropit dihydrobromide is widely used in scientific research due to its selective antagonism of the histamine H3 receptor. Its applications include:
Neuroscience: Studying the role of histamine in the central nervous system.
Pharmacology: Investigating the effects of histamine receptor antagonists on various physiological processes.
Drug Development: Exploring potential therapeutic uses for histamine H3 receptor antagonists in treating conditions like allergies, sleep disorders, and cognitive impairments
Wirkmechanismus
Iodophenpropit dihydrobromide exerts its effects by selectively binding to the histamine H3 receptor, thereby blocking the action of histamine. This antagonism leads to:
Inhibition of Histamine Release: Reducing the release of histamine from neurons.
Modulation of Neurotransmitter Release: Affecting the release of other neurotransmitters such as dopamine and serotonin.
Pathways Involved: The compound influences pathways related to wakefulness, cognition, and appetite regulation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clobenpropit: Another histamine H3 receptor antagonist with similar binding properties.
Thioperamide: A well-known histamine H3 receptor antagonist used in various research studies
Uniqueness
Iodophenpropit dihydrobromide is unique due to its high affinity and selectivity for the histamine H3 receptor, making it a preferred choice for detailed studies on histamine-related functions and pathways. Its radiolabeled form, [125I]iodophenpropit, is particularly valuable for binding studies and receptor localization .
Eigenschaften
CAS-Nummer |
143407-29-8 |
|---|---|
Molekularformel |
C15H19IN4S |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-(125I)iodanylphenyl)ethyl]carbamimidothioate |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2 |
InChI-Schlüssel |
UBHYDQAARZKHEZ-RFLHHMENSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br |
Isomerische SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)[125I] |
Kanonische SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I |
| 143407-29-8 | |
Synonyme |
3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate iodophenpropit iodophenpropit I-125 S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


